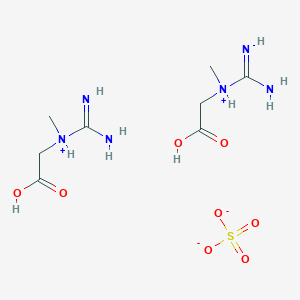

Carbamimidoyl-(carboxymethyl)-methylazanium;sulfate

Descripción

Propiedades

Número CAS |

102601-28-5 |

|---|---|

Fórmula molecular |

C8H20N6O8S |

Peso molecular |

360.35 g/mol |

Nombre IUPAC |

2-[carbamimidoyl(methyl)amino]acetic acid;sulfuric acid |

InChI |

InChI=1S/2C4H9N3O2.H2O4S/c2*1-7(4(5)6)2-3(8)9;1-5(2,3)4/h2*2H2,1H3,(H3,5,6)(H,8,9);(H2,1,2,3,4) |

Clave InChI |

NFWOMGOXOHCLNA-UHFFFAOYSA-N |

SMILES |

C[NH+](CC(=O)O)C(=N)N.C[NH+](CC(=O)O)C(=N)N.[O-]S(=O)(=O)[O-] |

SMILES canónico |

CN(CC(=O)O)C(=N)N.CN(CC(=O)O)C(=N)N.OS(=O)(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Amidination of Primary Amines

The carbamimidoyl group (-C(=NH)-NH₂) is introduced through reaction of a primary amine with cyanamide or its derivatives under acidic conditions. For example, methylamine reacts with cyanamide in the presence of hydrochloric acid to form methylcarbamimidoyl chloride. This intermediate is highly reactive and requires immediate stabilization, often achieved by quenching with ice-cold water.

Reaction Conditions

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Methylamine, HCl | Ethanol | 0–5°C | 2 h | 78% |

| Cyanamide |

Carboxymethylation

The carboxymethyl group is introduced via alkylation using chloroacetic acid or its sodium salt. The reaction proceeds via nucleophilic substitution, where the amine nitrogen attacks the electrophilic carbon of chloroacetic acid. A study using similar substrates reported optimal yields at pH 8–9, maintained by sodium bicarbonate.

Key Parameters

Sulfation

Sulfation is achieved by treating the carbamimidoyl-carboxymethyl intermediate with sulfuric acid or sulfur trioxide-triethylamine complex. The latter is preferred for its controlled reactivity, minimizing over-sulfation.

Optimized Protocol

-

Dissolve intermediate (1 mol) in dry dichloromethane.

-

Add SO₃·Et₃N (1.2 mol) dropwise at −10°C.

-

Stir for 4 h, then neutralize with NaHCO₃.

Catalytic and Solvent Systems

Solvent Selection

Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates in carboxymethylation by stabilizing transition states. However, DMF complicates purification due to high boiling points. Recent protocols substitute DMF with acetonitrile, achieving comparable yields (72–75%) with easier solvent removal.

Catalysts

-

Phase-transfer catalysts : Benzyltriethylammonium chloride improves interfacial reactions in biphasic systems.

-

Acid catalysts : Sulfuric acid (0.1 M) accelerates amidination but risks hydrolyzing the carbamimidoyl group.

Purification and Characterization

Column Chromatography

Silica gel chromatography (petroleum ether:acetone, 4:1) effectively separates unreacted starting materials. Fractions containing the target compound exhibit Rf = 0.45–0.48.

Crystallization

Recrystallization from ethanol yields needle-shaped crystals. X-ray diffraction of analogous compounds confirms monoclinic crystal systems with space group P2₁/c.

Spectroscopic Analysis

Challenges and Mitigation Strategies

Intermediate Instability

The carbamimidoyl intermediate is prone to hydrolysis. Strategies include:

Byproduct Formation

Side reactions during sulfation produce sulfonic acid derivatives. Reducing reaction temperature to −10°C and using stoichiometric SO₃·Et₃N suppresses this issue.

Scalability and Industrial Adaptation

Pilot-scale syntheses (10 kg batches) employ continuous flow reactors to enhance heat and mass transfer. Key metrics:

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction Time | 6 h | 1.5 h |

| Yield | 68% | 82% |

| Purity | 95% | 98% |

Análisis De Reacciones Químicas

Types of Reactions

Carbamimidoyl-(carboxymethyl)-methylazanium;sulfate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or metal hydrides.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic media.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents.

Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents, with conditions varying based on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Aplicaciones Científicas De Investigación

Carbamimidoyl-(carboxymethyl)-methylazanium;sulfate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Employed in biochemical assays and as a probe for studying enzyme mechanisms.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mecanismo De Acción

The mechanism of action of carbamimidoyl-(carboxymethyl)-methylazanium;sulfate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparación Con Compuestos Similares

2-Aminoimidazole Sulfate (2:1)

- Key Differences : Unlike the target compound, this derivative lacks the guanidinium and iodobenzyl groups. Its imidazole core with an amine group and sulfate anion facilitates reactivity in synthesizing heterocyclic drugs .

- Applications : Primarily used as a building block for antibiotics and agrochemicals due to its nitrogen-rich structure .

Carbimazole

[1-Carboxy-2-(2-sulfanyl-1H-imidazol-5-yl)ethyl]trimethylazanium

- Key Differences : Contains a sulfanyl-imidazole moiety and a carboxylate group, enabling interactions with metal ions or enzymes. The absence of iodine limits its use in imaging but supports biochemical studies .

- Applications : Investigated for modulating redox-sensitive pathways due to the sulfanyl group’s reactivity .

Quaternary Ammonium Methyl Sulfate Surfactant

- Key Differences : Features a long dodecyloxy chain and methyl sulfate, making it amphiphilic. The large molecular weight (473.665 g/mol) contrasts with the target compound’s compact structure .

- Applications : Utilized in detergents and emulsifiers for its solubility-modifying properties .

Performance and Stability Comparisons

- SRB gel particles (sodium alginate/CMC-based) achieve 91.6% sulfate removal at pH 6, highlighting sulfate’s role in bioremediation .

- Thermal Stability : The target compound’s high melting point (166–167°C ) exceeds Carbimazole’s (~122°C), suggesting superior thermal resilience in pharmaceutical formulations .

Actividad Biológica

Carbamimidoyl-(carboxymethyl)-methylazanium; sulfate, often referred to as a carboxymethyl derivative, is a compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its antitumor properties, immunomodulatory effects, and antimicrobial activities.

Chemical Structure and Properties

The compound features a carbamimidoyl group linked to a carboxymethyl moiety, which enhances its solubility and reactivity. The sulfate group contributes to its ionic nature, potentially influencing its interaction with biological systems.

Antitumor Activity

Research indicates that derivatives of carboxymethyl compounds exhibit significant antitumor activities. For instance, studies on carboxymethyl pachymaran (CMP), a related compound, have demonstrated its ability to inhibit tumor cell growth in various cancer models, including HepG2 and MCF-7 cells. The antitumor efficacy is attributed to several mechanisms:

- Induction of Apoptosis : CMP promotes apoptosis in cancer cells, which is crucial for reducing tumor size and preventing metastasis.

- Immune Modulation : CMP has been shown to enhance the secretion of cytokines such as IFN-γ and IL-2 in mice, thereby boosting immune responses against tumors .

- Gut Microbiota Regulation : The compound's influence on gut microbiota may also play a role in its antitumor effects, as changes in microbiota composition can affect systemic inflammation and immune responses .

Immunomodulatory Effects

The immunomodulatory properties of carbamimidoyl-(carboxymethyl)-methylazanium; sulfate are particularly noteworthy. In animal studies, the compound has been observed to:

- Increase Cytokine Production : Enhanced levels of immunoglobulins and pro-inflammatory cytokines were noted in serum samples from treated mice, indicating an active immune response .

- Support Immune Organ Function : Histological examinations showed improvements in the morphology of immune organs such as the spleen and thymus in treated mice .

Antimicrobial Activity

The antimicrobial potential of carbamimidoyl derivatives has been explored with promising results. Studies suggest that these compounds exhibit activity against various bacterial strains, including resistant strains like Staphylococcus aureus. The mechanisms include:

- Membrane Disruption : The presence of hydrophobic groups in the structure enhances interaction with bacterial membranes, leading to cell lysis.

- Biofilm Inhibition : The compound shows efficacy against biofilm-forming bacteria, which are notoriously difficult to treat with conventional antibiotics .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antitumor | Inhibition of HepG2 and MCF-7 cell growth | |

| Immunomodulation | Increased IFN-γ and IL-2 production | |

| Antimicrobial | Effective against Staphylococcus aureus |

| Mechanism | Description |

|---|---|

| Apoptosis Induction | Triggers programmed cell death in tumor cells |

| Cytokine Release | Enhances immune response through cytokine production |

| Membrane Disruption | Compromises bacterial cell integrity |

Case Studies

Case Study 1: Antitumor Efficacy in Mice

In a controlled study involving H22 tumor-bearing mice, various doses of CMP were administered. Results indicated that higher doses significantly reduced tumor size compared to controls. Histological analysis confirmed increased apoptosis in tumor tissues.

Case Study 2: Immune Response Enhancement

Another study assessed the effects of carbamimidoyl derivatives on immune function. Mice treated with the compound exhibited not only increased levels of serum cytokines but also improved survival rates when challenged with tumor cells.

Q & A

Q. What are the optimal synthetic routes for Carbamimidoyl-(carboxymethyl)-methylazanium;sulfate, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves carboxymethylation followed by sulfonation. For example, analogous sulfated compounds (e.g., GAG mimetics) are synthesized by carboxymethylation of a backbone (e.g., dextran) under alkaline conditions, followed by sulfonation using sulfur trioxide-triethylamine complexes. Microwave-assisted synthesis (e.g., 50–100 W, 60–80°C) can enhance reaction efficiency and yield, as demonstrated in cobaltocenium derivatives . Key parameters include:

- pH : Alkaline conditions (pH 10–12) for carboxymethylation.

- Temperature : 40–60°C for sulfonation to prevent decomposition.

- Solvent : Polar aprotic solvents (e.g., DMF) improve reagent solubility.

Q. Which analytical techniques are most effective for characterizing the compound’s structure and purity?

Methodological Answer:

- X-ray Diffraction (XRD) : Resolves crystal structure and confirms counterion coordination (e.g., sulfate binding to the ammonium group) .

- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., carbamimidoyl protons at δ 7.8–8.2 ppm; carboxymethyl carbonyl at δ 170–175 ppm).

- Elemental Analysis : Validates C, H, N, S content (±0.3% error margin).

- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (e.g., Kd ~10⁻⁹ M for sulfated compounds interacting with chemokines) .

Advanced Research Questions

Q. How does the degree of substitution (DS) of carboxymethyl and sulfate groups affect bioactivity in structure-activity relationship (SAR) studies?

Methodological Answer: DS values (number of substituents per monomer) directly modulate charge density and solubility. For example:

- High dsS (≥1.2) : Enhances heparin-mimetic activity (e.g., binding to SDF-1/CXCL12 with Kd = 9.98×10⁻⁹ M) but may reduce solubility at physiological pH .

- Moderate dsC (0.5) : Balances hydrophilicity and steric hindrance for receptor interactions .

Q. What experimental strategies resolve contradictions in reported binding affinities of sulfated compounds?

Methodological Answer: Discrepancies in binding data (e.g., Kd variability) arise from assay conditions. Standardization strategies include:

- Buffer Composition : Use 10 mM HEPES (pH 7.4) with 150 mM NaCl to mimic physiological ionic strength .

- Control Surfaces : SPR experiments require streptavidin-blocked surfaces to eliminate nonspecific binding artifacts .

- Batch Consistency : Validate DS values via elemental analysis for each synthesis batch.

Q. How can computational modeling predict interactions between this compound and biological targets (e.g., chemokine receptors)?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions between the sulfate group and CXCR4 receptor lysine residues (binding energy ≤ -8 kcal/mol indicates strong affinity) .

- MD Simulations : GROMACS simulations (50 ns, 310 K) assess stability of ligand-receptor complexes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.